molecular formula C16H18N2O5S B2508846 6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 317329-39-8

6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2508846
CAS No.: 317329-39-8
M. Wt: 350.39
InChI Key: TXYORYHXXIDTDI-UHFFFAOYSA-N
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Description

6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C16H18N2O5S and its molecular weight is 350.39. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

  • Synthesis of Quinolone Derivatives : Research has demonstrated the synthesis of various quinolone derivatives, a class to which 6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid belongs. These compounds are synthesized using different methods and serve as key intermediates in the production of biologically active substances (Ukrainets et al., 2014).

  • Antibacterial Applications : Certain quinolone derivatives, related to the compound , have been synthesized and identified as potent broad-spectrum antibacterial agents effective against resistant organisms like MRSA (Hashimoto et al., 2007).

  • Anticancer Properties : Some quinolone derivatives have been synthesized and tested for their anticancer effects, particularly against the breast cancer MCF-7 cell line, showing significant activity (Gaber et al., 2021).

  • Chemical Modifications for Biological Activity : There is research on chemical modifications of quinolone sulfonyl derivatives to search for new biologically active substances. These studies open prospects for the synthesis of a variety of new compounds with different functional groups, potentially impacting properties like molecular weight, lipophilicity, and acidity (Tsapko, 2014).

  • Enantioseparation of Quinolone Derivatives : Research includes the enantioseparation of quinolone derivatives, which is significant for their potential application in antiviral treatments, particularly against HIV (Natalini et al., 2011).

Properties

IUPAC Name

6-[ethyl(2-methylprop-2-enyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-4-18(9-10(2)3)24(22,23)11-5-6-14-12(7-11)15(19)13(8-17-14)16(20)21/h5-8H,2,4,9H2,1,3H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYORYHXXIDTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)S(=O)(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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